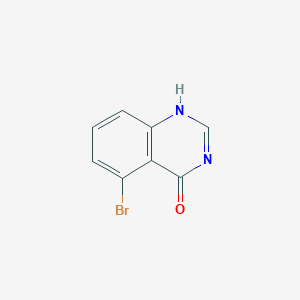

5-Bromoquinazolin-4-OL

説明

Overview of Quinazoline (B50416) and Quinazolinone Heterocycles in Medicinal Chemistry

Quinazoline and its oxidized form, quinazolinone, are heterocyclic aromatic compounds that have garnered significant interest in the field of medicinal chemistry. rsc.orgnih.govresearchgate.netnih.gov These scaffolds are considered "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net

Historical Context and Significance

The journey of quinazoline chemistry began in 1869 when Griess synthesized the first derivative. nih.govscispace.com However, the parent quinazoline was not prepared until many years later. scispace.com The name "quinazoline" was proposed by Widdege and is still in use today. scispace.com Over the decades, the stability and versatile reactivity of the quinazoline nucleus have inspired extensive research, leading to the discovery of numerous synthetic and naturally occurring derivatives with significant therapeutic potential. mdpi.comomicsonline.org The development of quinazoline-based drugs, such as the sedative-hypnotic Methaqualone in 1951, marked a significant milestone, paving the way for a multitude of other marketed drugs for various diseases. omicsonline.org

Structural Features and Core Scaffold Importance

The fundamental structure of quinazoline consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov This fusion significantly alters the chemical properties of the pyrimidine ring. scispace.comnih.gov The two nitrogen atoms in the quinazoline ring are not equivalent, and the polarization of the 3,4-double bond is a key factor in its chemical reactions. scispace.comnih.gov The properties of substituted quinazolines are largely dependent on the nature and position of the substituents on either the benzene or the pyrimidine ring. scispace.comnih.gov

Quinazolinones are the oxidized forms of quinazolines and are classified based on the position of the oxo group. nih.govencyclopedia.pub Quinazolin-4(3H)-one, with an oxo group at the C-4 position, is a particularly important scaffold in medicinal chemistry. encyclopedia.pub Structure-activity relationship (SAR) studies have revealed that positions 2, 3, 6, and 8 of the quinazolinone ring system are crucial for its diverse pharmacological activities. nih.gov

Broad Spectrum of Pharmacological Activities of Quinazoline Derivatives

Quinazoline and quinazolinone derivatives exhibit a remarkable range of pharmacological activities. rsc.orgresearchgate.netnih.govmdpi.com Their diverse biological effects have made them a focal point for drug discovery and development. nih.gov The table below summarizes some of the key reported activities.

| Pharmacological Activity | Description | Key Findings/Examples |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth and proliferation. | Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression. mdpi.commdpi.com Marketed drugs like Gefitinib and Erlotinib are based on the 4-aminoquinazoline scaffold. mdpi.comresearchgate.net |

| Antimicrobial | Activity against bacteria and fungi. | Derivatives have shown efficacy against various bacterial strains, including E. coli and P. aeruginosa. rsc.org The presence of electron-withdrawing groups, such as halogens, often enhances antibacterial activity. rsc.org |

| Anticonvulsant | Ability to prevent or reduce the severity of seizures. | Novel 2,3-disubstituted-4-(3H) quinazolinone derivatives have been synthesized and shown to be effective against electroshock-induced and pentylenetetrazol (PTZ)-induced seizures. nih.govmdpi.com |

| Anti-inflammatory | Reduction of inflammation. | Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on the quinazoline structure, used in the treatment of rheumatoid arthritis and osteoarthritis. encyclopedia.pub |

| Antiviral | Inhibition of viral replication. | Certain 2,4-disubstituted quinazoline derivatives have demonstrated significant activity against the influenza virus. mdpi.com |

| Antitubercular | Activity against Mycobacterium tuberculosis. | Benzimidazo[1,2-c]quinazoline derivatives have been identified as potent agents against M. tuberculosis. mdpi.com |

Positioning of 5-Bromoquinazolin-4-OL within Quinazoline Chemistry

This compound is a specific derivative within the vast family of quinazoline compounds. Its unique structural features, namely the bromine atom at position 5 and the hydroxyl group at position 4 (which exists in tautomeric equilibrium with the keto form, 5-bromoquinazolin-4(3H)-one), position it as a valuable intermediate in synthetic and medicinal chemistry.

Specificity of Bromine Substitution at Position 5 and Hydroxyl at Position 4

The presence of a bromine atom at the 5-position of the quinazoline ring is significant. Electrophilic substitution reactions on the quinazoline ring, such as nitration, preferentially occur at positions 8 and 6, making direct bromination at position 5 less straightforward. scispace.com The synthesis of this compound, therefore, often involves starting from an already brominated precursor, such as 2-amino-6-bromobenzoic acid.

The hydroxyl group at the 4-position, existing as the quinazolin-4-one tautomer, is a common feature in many biologically active quinazolines. This group can act as both a hydrogen bond donor and acceptor, which is crucial for binding to biological targets. The combination of the 5-bromo and 4-oxo functionalities creates a unique electronic and steric profile that can be exploited in drug design.

Relevance of Halogenation in Quinazoline Derivatives

Halogenation is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. mdpi.com In the context of quinazoline derivatives, the introduction of halogen atoms can have several important effects:

Enhanced Biological Activity : The presence of electron-withdrawing groups like chloro, bromo, and fluoro has been shown to be effective for enhancing antibacterial activity. rsc.org Halogenated quinazolinones have also exhibited significant anticonvulsant and central nervous system depressant activities. nih.govacs.org

Metabolic Stability : Halogenation can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate.

Binding Affinity : Halogens can form halogen bonds, a type of non-covalent interaction, with biological targets, which can enhance binding affinity and selectivity.

Synthetic Handles : Halogenated quinazolines and quinazolinones are versatile synthetic intermediates. mdpi.com The carbon-halogen bond can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a diverse library of polysubstituted derivatives. mdpi.comresearchgate.net

Specifically, bromo-substituted quinazolinones, such as 6-bromoquinazolin-4-ol, are used as intermediates in the synthesis of compounds with potential anticancer and antiviral properties. researchgate.netontosight.ai Thus, this compound serves as a key building block for creating more complex and potentially more potent therapeutic agents.

Structure

2D Structure

特性

IUPAC Name |

5-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHJLGZHULRQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602324 | |

| Record name | 5-Bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147006-47-1 | |

| Record name | 5-Bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromoquinazolin 4 Ol and Its Derivatives

Advanced Synthetic Approaches to the Quinazoline (B50416) Coremdpi.comfrontiersin.orgnih.gov

The construction of the quinazoline ring system is a cornerstone of heterocyclic chemistry. Traditionally, these structures are assembled from derivatives of anthranilic acid through processes involving acylation and condensation, which may require harsh reaction conditions. mdpi.com Modern synthetic chemistry, however, has ushered in a variety of advanced, efficient, and often milder approaches. These include transition-metal-catalyzed reactions and innovative cyclization techniques that offer greater control and versatility. nih.govorganic-chemistry.org These methods are crucial for creating the diverse substitution patterns necessary for developing new chemical entities.

Suzuki-Miyaura Cross-Couplingnih.govlibretexts.org

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds. libretexts.orgrsc.org This palladium-catalyzed reaction is exceptionally useful for the derivatization of halogenated heterocycles, including 5-bromoquinazolin-4-ol. It allows for the introduction of a wide array of aryl or vinyl substituents at the position of the bromine atom, proceeding through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, and solvent system. Palladium complexes with phosphine (B1218219) ligands are most commonly employed. For the coupling of bromo-quinazolines, catalysts like Pd(dppf)Cl₂ and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have proven effective. mdpi.commdpi.com The reaction requires a base to facilitate the transmetalation step; inorganic bases such as sodium carbonate (Na₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. mdpi.commdpi.com The choice of solvent is also critical, with systems like toluene/water or 1,4-dioxane (B91453) being common. mdpi.commdpi.com In some cases, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu₄NBr) is added to improve yields, particularly when dealing with multiphase solvent systems. mdpi.com

The optimization of these conditions is crucial for achieving high yields, as demonstrated in the synthesis of quinazolinylphenyl-1,3,4-thiadiazole derivatives.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions This table is representative of typical optimization studies for Suzuki-Miyaura coupling reactions involving quinazoline derivatives, based on findings from related syntheses. mdpi.com

| Entry | Catalyst | Base | Solvent | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | - | Moderate |

| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | Bu₄NBr | High |

| 3 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | Good |

| 4 | Pd(OAc)₂ | K₂CO₃ | DMF | PPh₃ | Variable |

Formamide (B127407) Cyclization Methodsresearchgate.netarkat-usa.org

Formamide serves as a versatile reagent in the construction of the quinazolinone core, acting as both a reactant (a source of one carbon and one nitrogen atom) and often as the solvent. arkat-usa.orgennoreindiachemicals.com One prominent method is the one-pot reductive cyclization of 2-nitrobenzoic acid derivatives. In this approach, a substituted 2-nitrobenzoic acid, such as 4-bromo-2-nitrobenzoic acid, is heated with formamide, typically in the presence of a metal salt catalyst like indium(III) or bismuth(III) salts. researchgate.netarkat-usa.org This process efficiently reduces the nitro group to an amine, which then undergoes cyclocondensation with formamide to yield the corresponding quinazolinone, such as 7-bromoquinazolin-4-one, a constitutional isomer of the title compound. researchgate.net This one-pot procedure is highly efficient and often produces products pure enough to not require chromatographic separation. arkat-usa.org Another established route involves the direct cyclocondensation of anthranilic acid derivatives with formamide. ennoreindiachemicals.comgoogle.com

Considerations for Regioselectivity and Optimization in Synthesisresearchgate.net

Regioselectivity, the control over the orientation of chemical reactions, is a critical consideration in the synthesis of substituted quinazolines. The final substitution pattern on the heterocyclic ring is largely determined by the initial placement of substituents on the starting benzene-based precursor, such as a substituted anthranilic acid. researchgate.net

For instance, to synthesize this compound specifically, one must start with a precursor where the bromine atom and the amino group are in the correct relationship to the carboxylic acid (or its derivative). Direct bromination of a pre-formed quinazolin-4-ol is often challenging as the directing effects of the fused benzene (B151609) ring and the pyrimidinone ring can lead to a mixture of isomers. Therefore, a regiocontrolled bromination of an anthranilic acid derivative is a more reliable strategy. researchgate.net The use of protecting groups on the amine function of the anthranilic acid can be essential to influence the regiochemical outcome of electrophilic substitution reactions like bromination, ensuring the bromine is introduced at the desired position. researchgate.net The electronic properties of the substituents already present on the aromatic ring play a significant role in directing incoming electrophiles.

Synthesis of Halogenated Quinazoline Derivatives

Halogenated quinazolinones are key intermediates in the synthesis of more complex, polysubstituted derivatives. The reactivity of the carbon-halogen bond in these compounds allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various catalytic methods. mdpi.com The order of reactivity for Csp²–halogen bonds in such cross-coupling reactions is generally C-I > C-Br >> C-Cl, which allows for selective reactions when multiple different halogens are present in a molecule. mdpi.com

The direct and regioselective bromination of the quinazolinone ring system can be challenging. nih.gov A common and effective strategy for the synthesis of this compound involves the bromination of a precursor molecule, anthranilic acid.

One reported method involves the treatment of anthranilic acid with bromine in glacial acetic acid at a controlled temperature of 20°C. The resulting mixture is then treated with aqueous hydrochloric acid, leading to the crystallization of 5-bromoanthranilic acid upon cooling. biomedpharmajournal.org This intermediate can then be cyclized to form the desired this compound.

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| Anthranilic Acid | Bromine | Glacial Acetic Acid | 5-Bromoanthranilic Acid | 90% | biomedpharmajournal.org |

It is important to note that direct bromination of the quinazoline scaffold can sometimes lead to a lack of complete regioselectivity, which may necessitate more complex purification steps to isolate the desired isomer. nih.gov

The bromine atom at the 5-position of this compound serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon bonds, allowing for the introduction of a wide range of substituents at this position. nih.gov

The Kumada coupling reaction is a carbon-carbon bond-forming process that utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgjk-sci.com This reaction was one of the first catalytic cross-coupling methods to be developed. wikipedia.org The general mechanism involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

While being an economical choice for creating unsymmetrical biaryls, the Kumada coupling's application can be limited by the high reactivity of Grignard reagents, which are not tolerant of base-sensitive functional groups. jk-sci.comorganic-chemistry.org For halogenated quinazolinones, this method provides a route to introduce alkyl, vinyl, or aryl groups.

| Reaction | Catalyst | Reagents | Key Features | Reference |

| Kumada Coupling | Nickel or Palladium complexes | Organic Halide, Grignard Reagent | First catalytic cross-coupling method, cost-effective for biaryls, limited by functional group tolerance. | wikipedia.orgorganic-chemistry.org |

The Stille cross-coupling reaction involves the reaction of an organotin compound with an organic halide or triflate in the presence of a palladium catalyst. numberanalytics.comuwindsor.ca This method is known for its tolerance of a wide variety of functional groups, making it particularly useful in the synthesis of complex molecules. uwindsor.ca

For the functionalization of halogenated quinazolines, the Stille reaction has been employed to introduce heteraryl substituents. For instance, 5-chlorotriazoloquinazoline has been successfully coupled with various heterarylstannanes using a Pd(PPh₃)₄-CuI catalyst system in DMF at 70°C, affording the corresponding 5-heteraryl-substituted products in moderate to good yields. nih.gov Although this example uses a chloro-derivative, the higher reactivity of the bromo-group suggests that this compound would be an excellent substrate for similar transformations.

| Substrate | Coupling Partner | Catalyst System | Solvent | Temperature | Yield | Reference |

| 5-Chlorotriazoloquinazoline | Heterarylstannanes | Pd(PPh₃)₄/CuI | DMF | 70°C | 20-78% | nih.gov |

The Negishi cross-coupling is a versatile reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of Negishi coupling is the high functional group tolerance of organozinc reagents compared to the more basic Grignard or organolithium reagents. nih.gov

This reaction has been applied to halogenated quinazoline derivatives to introduce various substituents. For example, a triazoloquinazoline derivative has been coupled with 5-(1-N-methylpyrazole)zinc chloride using a palladium catalyst to afford the C-5 substituted product in a 40% yield. mdpi.comnih.gov The reaction is typically carried out at or slightly above room temperature to prevent the degradation of the organozinc reagent. nih.gov

| Substrate Type | Coupling Partner | Catalyst | Key Advantages | Reference |

| Halogenated Quinazoline | Organozinc Reagents | Palladium or Nickel complexes | High functional group tolerance, mild reaction conditions. | wikipedia.orgnih.gov |

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base. wikipedia.org

This method has been extensively used for the alkynylation of halogenated quinazolines. For instance, initial studies demonstrated the Sonogashira coupling of 2-amino-5-iodobenzamide (B1582221) with terminal acetylenes, followed by cyclization to form 6-alkynyl-substituted quinazolinones. mdpi.com More directly, 6-bromo- or 6-iodo-4-aminoquinazolines have been coupled with terminal alkynes like 2-methylbut-3-yn-2-ol to produce the corresponding 6-alkynylated derivatives in good yields. mdpi.com Given the similar electronic environment, this compound is expected to undergo Sonogashira coupling readily to provide 5-alkynylquinazolin-4-ols.

| Substrate Type | Coupling Partner | Catalyst System | Key Features | Reference |

| Halogenated Quinazoline | Terminal Alkynes | Palladium complex, Copper(I) co-catalyst | Mild reaction conditions, direct formation of C(sp²)-C(sp) bonds. | mdpi.comwikipedia.org |

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Heck Cross-Coupling

The Heck reaction, a palladium-catalyzed process, is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene. wikipedia.org This reaction provides a direct pathway to introduce alkenyl substituents onto the quinazolinone core. In the context of this compound, the Heck reaction would involve the coupling of the aryl bromide with various alkenes in the presence of a palladium catalyst and a base. mdpi.com

The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by alkene insertion and subsequent β-hydride elimination to yield the vinyl-substituted quinazolinone and regenerate the active catalyst. wikipedia.org Typical catalysts for this transformation include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium chloride (PdCl₂), often in conjunction with phosphine ligands. wikipedia.orgmdpi.com

While specific examples for the 5-bromo position are not extensively detailed in the provided literature, the reaction has been successfully applied to other halogenated quinazoline systems. For instance, 6-iodo-N-phenylquinazolin-4-amine has been cross-coupled with styrene (B11656) and phenylbutadiene derivatives using a Pd(OAc)₂-PPh₃ catalyst system. mdpi.com Similarly, 6-iodoquinazolin-4-amine (B66490) derivatives have been reacted with alkenes like tert-butyl acrylate (B77674) and 2-methylbut-3-en-2-ol in the presence of Pd(OAc)₂ and tri-o-tolylphosphine (B155546) to afford the corresponding 6-alkenylated products in good yields. nih.govmdpi.com These examples demonstrate the feasibility and general conditions applicable to the Heck cross-coupling of this compound with a range of alkenes to produce 5-vinylquinazolin-4-ol derivatives.

Table 1: Representative Heck Cross-Coupling Reaction Components

| Component | Examples | Role |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Facilitates the C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine | Stabilizes the palladium catalyst |

| Base | Triethylamine (NEt₃), Potassium carbonate (K₂CO₃) | Neutralizes the generated hydrobromic acid |

| Alkene | Styrene, tert-Butyl acrylate | Provides the vinyl group for coupling |

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgrug.nl This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamine derivatives. For this compound, this methodology allows for the introduction of a wide array of primary and secondary amines at the C-5 position, yielding 5-aminoquinazolin-4-ol analogs.

The catalytic cycle of the Buchwald-Hartwig reaction typically involves the oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine to the resulting palladium(II) complex, deprotonation of the amine by a base to form an amido complex, and finally, reductive elimination to furnish the desired arylamine product and regenerate the Pd(0) catalyst. scienceopen.com The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being commonly employed. rug.nl

This method has been applied to the synthesis of various amino-substituted quinoline (B57606) and quinazolinone derivatives. scienceopen.com For example, the Buchwald-Hartwig amination has been used to prepare 6-arylamino derivatives of 6,7-dibromo-5,8-quinolinequinone in excellent yields. scienceopen.com The reaction is generally tolerant of a wide range of functional groups on both the amine and the aryl halide, making it a highly versatile tool for the diversification of the this compound scaffold. nih.govrug.nl

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Function |

| Aryl Halide | This compound | The electrophilic coupling partner |

| Amine | Primary amines, Secondary amines, Anilines | The nucleophilic coupling partner |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | The transition metal catalyst |

| Ligand | BrettPhos, CyPF-tBu | To facilitate reductive elimination and stabilize the catalyst |

| Base | Sodium tert-butoxide, Potassium carbonate | To deprotonate the amine |

Synthesis of Specific this compound Analogs

Research has demonstrated the synthesis of complex heterocyclic systems derived from brominated quinazolines. One notable example involves the synthesis of nih.govorganic-chemistry.orgCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazolines that bear a brominated aryl or heteroaryl substituent, showcasing the utility of brominated precursors in constructing fused-ring systems. researchgate.net

In a specific study, a series of 3-aryl nih.govorganic-chemistry.orgCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazolines substituted at the 5-position with either a 4-bromophenyl or a 5-bromothiophen-2-yl group were synthesized. The key step was the oxidative cyclization of the corresponding hydrazone precursors using bromine in glacial acetic acid at room temperature. researchgate.net For instance, the reaction of 2-(4-bromophenyl)-4-hydrazinoquinazoline (B5836991) with an appropriate aldehyde, followed by this cyclization, would lead to the target tricyclic system. While this example starts with a pre-functionalized quinazoline, it highlights the chemical tractability of bromo-substituted quinazoline intermediates in the synthesis of more complex, biologically relevant scaffolds. researchgate.net

Table 3: Synthesized 5-Substituted nih.govorganic-chemistry.orgCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazoline Derivatives

| Compound | Substituent at Position 5 | Yield (%) | Melting Point (°C) |

| 6d | 3-(4-Fluorophenyl)-5-(4-bromophenyl) | 65 | 195-197 |

| N/A | 3-Phenyl-5-(5-bromothiophen-2-yl) | N/A | N/A |

Data extracted from a study on related triazolo[4,3-c]quinazolines, illustrating the synthesis of analogs with bromo-aryl groups at the 5-position. researchgate.net

Pharmacological and Biological Activities of 5 Bromoquinazolin 4 Ol

Kinase Inhibition and Therapeutic Potential

The 4-aminoquinazoline core structure is a well-established pharmacophore in the development of kinase inhibitors. nih.gov This structural motif is central to the mechanism of action for numerous therapeutic agents, particularly in oncology.

Mechanism of Kinase Inhibition

Quinazoline (B50416) derivatives function as kinase inhibitors by competing with adenosine triphosphate (ATP) at its binding site on the enzyme. The nitrogen-containing heterocyclic structure of the quinazoline core mimics the purine ring of ATP, allowing it to fit into the catalytic cleft of various protein kinases. This competitive inhibition blocks the phosphorylation cascade that is essential for cell signaling pathways involved in cell proliferation, differentiation, and survival. Many compounds based on this scaffold act as specific inhibitors of tyrosine kinases as well as serine/threonine kinases. nih.gov

Implications for Cancer Treatment

The efficacy of the quinazoline scaffold as a kinase inhibitor has led to the successful development of several FDA-approved anticancer drugs. nih.gov These agents target protein kinases that are often overexpressed or mutated in various cancers. nih.gov

Marketed Anticancer Drugs with a Quinazoline Core:

| Drug Name | Target Kinase(s) | Approved for Treatment Of |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) |

| Erlotinib | EGFR | NSCLC, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | HER2-positive Breast Cancer |

| Afatinib | EGFR, HER2 | NSCLC |

| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer |

The therapeutic potential of bromo-substituted quinazolines is further highlighted by preclinical research. For instance, the derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline has demonstrated significant cytotoxic activity against human glioblastoma cell lines, inducing apoptotic cell death at micromolar concentrations.

Modulation of Inflammatory Pathways

Beyond direct kinase inhibition in cancer cells, quinazoline derivatives also modulate key signaling pathways integral to inflammation. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov Studies on quinazolinone derivatives show they can downregulate the expression of cyclooxygenase-2 (COX-2) by inhibiting the NF-κB pathway. nih.gov Furthermore, related quinazoline-based compounds have been found to potentially target mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are also crucial in inflammatory responses. mdpi.com

Anti-inflammatory Applications

Quinazolinone derivatives, including those with bromine substitutions, have demonstrated significant anti-inflammatory properties by targeting the molecular machinery of the inflammatory response. nih.govresearchgate.net

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of quinazolinones are achieved through the inhibition of various pro-inflammatory mediators. Research using lipopolysaccharide (LPS)-stimulated macrophage cell lines has shown that these compounds can effectively suppress the gene expression of key inflammatory molecules. nih.govnih.gov

Inhibitory Effects of Quinazolinones on Inflammatory Gene Expression:

| Inflammatory Mediator | Function | Observed Effect of Quinazolinone Derivatives |

| Cyclooxygenase-2 (COX-2) | Enzyme for prostaglandin synthesis | Significant downregulation of mRNA expression. nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide (NO), a key inflammatory mediator | Inhibition of gene expression. nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine | Inhibition of expression. nih.govnih.gov |

| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine | Significant downregulation of mRNA expression. nih.govnih.gov |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Inhibition of expression. nih.gov |

In experimental models, certain quinazolinone derivatives significantly inhibited the expression of TNF-α, IL-1β, IL-6, iNOS, and COX-2 in stimulated macrophage cells. nih.gov This broad-spectrum inhibition underscores the potential of this chemical class in managing inflammatory conditions.

Structure-Activity Relationships in Anti-inflammatory Quinazolines

The anti-inflammatory activity of quinazoline derivatives is highly dependent on their chemical structure, including the nature and position of various substituents. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing their potency.

A key finding is the role of halogen substituents. The presence of a bromine atom on the quinazolinone ring system has been shown to significantly affect anti-inflammatory activity. Specifically, studies on brominated isatin compounds, which share structural similarities, indicate that substitution at the C5 and C6 positions can effectively increase anti-inflammatory action. mdpi.com The position of the bromine atom on an isatin ring was found to significantly influence activity, with the order of potency being 5-Bromo > 6-Bromo > 7-Bromo. mdpi.com

Furthermore, research on 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives has highlighted their ability to inhibit COX-2 activity. nih.gov Another study concluded that among a series of tested compounds, a 6-bromo-substituted quinazolinone analog showed the most potent anti-inflammatory activity. nih.gov

Summary of Key Structure-Activity Relationships:

| Structural Feature | Position | Impact on Anti-inflammatory Activity |

| Bromo Group | C5 / C6 | Generally increases potency. mdpi.com |

| Aliphatic Chain | R3 | Chains longer than eight carbons may decrease COX-2 and iNOS inhibition due to steric hindrance. nih.gov |

| p-Chlorophenyl Group | Various | Can show better activity than an unsubstituted phenyl group. nih.gov |

Anti-cancer Research

Comprehensive searches of scientific literature did not yield specific studies focusing on the anti-cancer activities of the compound 5-Bromoquinazolin-4-OL. Research on brominated quinazolines as cytotoxic agents has primarily investigated other isomers, such as 6-bromo quinazoline derivatives, or more complex structures where the bromo-phenyl moiety is attached to the quinazoline core. mdpi.com Therefore, detailed findings on this compound's specific role in targeting cancer cell growth, its activity against particular cancer cell lines, or its function as a tubulin polymerization inhibitor are not available in the reviewed literature.

There is no specific information available in the reviewed literature regarding this compound's mechanism for targeting cancer cell growth and progression.

Data from in-vitro screening of this compound against specific cancer cell lines is not present in the available scientific literature. However, studies on other brominated quinazolinone derivatives have shown activity against various cell lines. For instance, certain 6-bromo-2-thio-quinazoline-4(3H)-one derivatives have been evaluated against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with some compounds showing notable potency. mdpi.com One derivative, compound 8a in the study, demonstrated IC₅₀ values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cells, respectively. mdpi.com Another related structure, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, showed significant cytotoxicity against U373 and U87 human glioblastoma cell lines.

The role of this compound as a tubulin polymerization inhibitor has not been specifically documented. The quinazoline scaffold, however, is known to be a basis for developing tubulin inhibitors that target the colchicine binding site. researchgate.nettandfonline.com For example, a series of 4-(N-cycloamino)quinazoline derivatives were identified as a new class of tubulin inhibitors. researchgate.net The most potent compound from this series, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, potently inhibited tubulin assembly with an IC₅₀ value of 0.77 μM and substantially inhibited colchicine binding. researchgate.net These compounds induce cell cycle arrest in the G2/M phase and disrupt microtubule formation. researchgate.net

Other Biological Activities within the Quinazoline Class Relevant to Derivatives

The quinazoline ring is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities beyond cancer treatment. nih.govnih.gov

Quinazolinone derivatives are a significant class of heterocyclic compounds recognized for their broad-spectrum antimicrobial and anti-biofilm capabilities. nih.gov The versatility of the quinazolinone structure allows for modifications that have led to the development of potent agents against various pathogens. nih.gov

Research has demonstrated the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For example, a study on 2,3,6-trisubstituted Quinazolin-4-one derivatives, where the 6-position was substituted with a bromine atom, showed varied antimicrobial and antifungal activity. nih.gov The activity of these compounds against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans was evaluated, with some derivatives showing very good or excellent activity against specific strains. nih.gov

In addition to direct antimicrobial action, quinazoline derivatives have been investigated for their ability to inhibit biofilm formation, a key mechanism of antibiotic resistance. nih.govmdpi.com A library of compounds based on a 2-aminoquinazoline scaffold was explored for anti-biofilm capabilities against Mycobacterium smegmatis, leading to the identification of derivatives with significant biofilm inhibition activity. mdpi.com Other studies have identified quinazolin-4-one derivatives that inhibit biofilm formation in P. aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). nih.gov

Table 1: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 2-Aminoquinazoline (2-AQ) derivatives | Mycobacterium smegmatis | Biofilm inhibition | mdpi.com |

| 2-(pyrrolidin-1-ylmethyl)-3-[(3,4,5-trimethoxybenzylidene)amino]quinazolin-4(3H)-one | P. aeruginosa | Biofilm inhibition (IC₅₀ = 3.55 µM) | nih.gov |

| 3-[(4-nitrobenzylidene) amino]-2-(pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one | P. aeruginosa | Biofilm inhibition (IC₅₀ = 6.86 µM) | nih.gov |

| 6-Bromo-quinazolin-4-one derivatives | S. aureus, S. pyogen, E. coli, P. aeruginosa, A. niger, C. albicans | Varied antimicrobial and antifungal activity | nih.gov |

The quinazolin-4(3H)-one scaffold has historically been associated with central nervous system (CNS) activity, with some of the earliest synthetic derivatives being investigated as sedative-hypnotics. researchgate.net This has led to extensive research into their potential as anticonvulsant agents for the management of epilepsy. nih.govresearchgate.netmdpi.com Many derivatives have been synthesized and evaluated in preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test. researchgate.netmdpi.com

The mechanism of action for the anticonvulsant effects of many quinazoline derivatives is believed to involve the enhancement of GABAergic inhibition, often through positive allosteric modulation of the GABA-A receptor. researchgate.net Some studies have designed and synthesized 2,3-disubstituted quinazolin-4(3H)-one derivatives intended to act as dual modulators of the GABA-A receptor and inhibitors of carbonic anhydrase II. researchgate.net In vivo testing confirmed a potential anticonvulsant effect, with the mechanism appearing to be primarily related to the GABA-A receptor. researchgate.net Structure-activity relationship studies suggest that substitutions at the 2, 3, and 6 positions of the quinazoline ring are crucial for anticonvulsant activity. nih.govresearchgate.net

Despite promising preclinical results for many derivatives, high neurotoxicity and low protective index values have so far prevented their clinical approval as antiepileptic drugs, highlighting the ongoing need for safer and more effective compounds. nih.gov

Table 2: Preclinical Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound Series | Test Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures | Showed potential anticonvulsant activity, with one compound (8b) being particularly effective. | Positive allosteric modulation of GABA-A receptor | researchgate.net |

| Novel fluorinated quinazolines | Subcutaneous PTZ (scPTZ) and Maximal Electroshock (MES) tests | Three compounds were identified as highly active with low toxicity. | Affinity to GABA-A receptor | nih.gov |

| 2,3-disubstituted 4(3H)-quinazolinones | scPTZ-induced seizures | Compounds 8, 13, and 19 showed 100% protection without neurotoxicity. | Binding to carbonic anhydrase II (in silico) | researchgate.net |

| 3-amino 2-phenyl quinazolinones | Maximal Electroshock (MES) test | Compounds demonstrated noteworthy anticonvulsant activity comparable to phenytoin. | Not specified | mdpi.com |

Antihypertensive Activity

The quinazoline nucleus is a well-established pharmacophore in the development of antihypertensive agents. japsonline.comresearchgate.netnih.gov Several marketed drugs, such as Prazosin, Doxazosin, and Terazosin, feature this core structure and function primarily as α1-adrenergic receptor antagonists. japsonline.comresearchgate.net Research into novel quinazolin-4(3H)-one derivatives continues to yield compounds with significant hypotensive effects.

A study on a series of novel substituted quinazolin-4(3H)-ones identified seven compounds that demonstrated notable hypotensive activity and induced bradycardia in vivo. benthamdirect.com Some of these compounds exhibited greater efficacy than the reference drug, Prazosin. researchgate.netbenthamdirect.com Further investigations into other quinazoline derivatives revealed that their mechanism of action is linked to the blockade of α1-adrenergic receptors, which leads to the relaxation of both resistance and capacitance blood vessels. japsonline.comtandfonline.com

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance antihypertensive action. It has been observed that the substitution of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), on the phenyl ring attached to the quinazolinone moiety generally increases the antihypertensive activity. tandfonline.com This suggests that the bromo- group at the 5-position of this compound could contribute favorably to its potential as an antihypertensive agent.

| Compound Series | Key Findings | Reference Drug |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Several compounds were as potent as prazosin, with two showing greater efficacy at higher doses in spontaneously hypertensive rats. | Prazosin |

| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives | Electron-withdrawing groups (e.g., NO₂, Cl) on the peripheral phenyl ring increased antihypertensive activity. | Prazosin |

| Novel substituted quinazolin-4(3H)-one derivatives | Seven compounds showed a hypotensive effect and produced bradycardia, with some demonstrating better activity than prazosin. | Prazosin |

Antidepressant and Antipsychotic Activities

The versatility of the quinazolinone scaffold extends to the central nervous system, with various derivatives showing potential as both antidepressant and antipsychotic agents.

Antidepressant Activity Research has demonstrated that modifying the quinazolinone structure can lead to significant antidepressant effects. A series of 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones was evaluated in mouse models, where the most active compound, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one, reduced immobility time in the forced swimming test by 82.69%, an effect comparable to fluoxetine. nih.gov The mechanism for this activity was linked to the regulation of brain monoamine neurotransmitters, as the compounds significantly increased the levels of noradrenaline (NE) and 5-hydroxytryptamine (5-HT) in the brain. nih.gov Another study on 1,2,4-triazole substituted quinazolines also reported promising results, with several bromo-substituted derivatives showing prominent antidepressant activity. oaji.net

Antipsychotic Activity Following the glutamatergic theory of schizophrenia, quinazolin-4-one derivatives have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). mdpi.comresearchgate.net In one study, a compound from this class, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), was identified as a selective mGlu7 NAM. mdpi.comresearchgate.net In animal models assessing positive, negative, and cognitive symptoms of schizophrenia, ALX-171 demonstrated an antipsychotic-like activity profile, justifying further development of this chemical class for schizophrenia treatment. mdpi.comresearchgate.net

| Activity | Compound Series | Key Findings | Mechanism of Action |

| Antidepressant | 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones | Most active compound reduced immobility time by 82.69%. nih.gov | Increased brain levels of noradrenaline (NE) and 5-hydroxytryptamine (5-HT). nih.gov |

| Antipsychotic | 2,3,6-substituted quinazolin-4-one derivatives | ALX-171 reversed DOI-induced head twitches and MK-801-induced cognitive and social deficits. mdpi.com | Negative allosteric modulation of the mGlu7 receptor. mdpi.comresearchgate.net |

Anti-HIV and Antiviral Applications

The quinazolinone skeleton is a valuable scaffold for the development of novel antiviral agents, including those targeting the human immunodeficiency virus (HIV).

Anti-HIV Activity The anti-HIV potential of quinazolinones has been explored through various structural modifications. A study involving the synthesis of 6-bromo- and 6,8-dibromo-2,3-disubstituted quinazolinones revealed that one bromo-derivative provided 15% maximum protection against the replication of HIV-1 (IIIB) in acutely infected MT-4 cells. hakon-art.com Other research has focused on creating hybrid molecules. For instance, quinazolinone-coumarin hybrids were designed as potential HIV integrase inhibitors, with the unsubstituted phenyl derivative showing the highest activity (EC₅₀ value of 5 μM) and a therapeutic index of 7. benthamdirect.com Similarly, hybrid quinazoline-triazine derivatives have also been synthesized and evaluated, with several compounds identified as potentially valuable anti-HIV agents. researchgate.net

General Antiviral Applications Beyond HIV, quinazolinone derivatives have demonstrated broad-spectrum antiviral activity. mdpi.com Certain compounds have shown potent efficacy against Zika virus (ZIKV) and Dengue virus (DENV), with EC₅₀ values as low as 180 nM against ZIKV. acs.org In another study, quinazolinone-based molecules were designed as deubiquitinating enzyme inhibitors and tested against several viruses. nih.gov One compound, 8d, showed very potent activity against SARS-CoV-2 (IC₅₀ of 0.948 μg/mL), which was superior to the reference drug remdesivir, and also showed promising activity against adenovirus, HSV-1, and coxsackievirus. nih.gov Furthermore, myricetin derivatives incorporating a quinazolinone moiety have been found to be effective against the Tobacco Mosaic Virus (TMV). nih.govacs.org

| Virus Target | Compound Series | Most Potent Compound/Key Finding | IC₅₀ / EC₅₀ Value |

| HIV-1 | 6-Bromo-2,3-disubstituted quinazolinones | PY-QZ MBR showed 15% maximum protection. hakon-art.com | N/A |

| HIV-1 | Quinazolinone-coumarin hybrids | Unsubstituted phenyl derivative. benthamdirect.com | 5 μM |

| Zika (ZIKV) | Disubstituted quinazolinones | Compound 27. acs.org | 180 nM |

| Dengue (DENV) | Disubstituted quinazolinones | Compound 27. | 1.1 μM |

| SARS-CoV-2 | Quinazolinone-based DUB inhibitors | Compound 8d. nih.gov | 0.948 μg/mL |

| Adenovirus | Quinazolinone-based DUB inhibitors | Compound 8d. nih.gov | 12.77 μg/mL |

| HSV-1 | Quinazolinone-based DUB inhibitors | Compound 8d. nih.gov | 15.96 μg/mL |

Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant Plasmodium strains necessitates the discovery of new therapeutic agents. The 4(3H)-quinazolinone scaffold, present in the natural antimalarial alkaloid febrifugine, is a promising starting point for the development of new antimalarial drugs. nih.govscialert.net

Several studies have confirmed the antimalarial potential of 2,3-disubstituted-4(3H)-quinazolinone derivatives. nih.gov In vivo tests using a mouse model infected with chloroquine-sensitive Plasmodium berghei demonstrated that these compounds exhibit significant antimalarial activity. nih.govnih.gov One study reported that its test compounds achieved a mean percentage parasite suppression of 43.71–72.86%. nih.gov Another investigation identified a compound, IVa, that produced a 78.4% suppression of parasitemia at a dose of 40 mg/kg.

Structure-activity relationship studies have indicated that the 4-quinazolinone moiety, along with specific substitutions at the N3 position, are crucial for antimalarial activity. nih.gov The development of novel quinazolinone-2-carboxamide derivatives has also yielded potent inhibitors active against laboratory-resistant strains of malaria. acs.org

| Compound Series | Parasite Strain | Key Result |

| 2,3-disubstituted-4(3H)-quinazolinones | P. berghei (in vivo) | Compounds 12 & 13 showed 67.60% and 72.86% parasite suppression, respectively. nih.gov |

| 2,3-disubstituted-4(3H)-quinazolinones | P. berghei (in vivo) | Compound IVa showed 78.4% parasite suppression at 40 mg/kg. |

| Quinazolinone-2-carboxamides | P. falciparum (in vitro) | Identified potent inhibitors against resistant strains. acs.org |

Antioxidant Properties

Quinazolinone derivatives have been recognized for their antioxidant capabilities, which are crucial for combating oxidative stress implicated in numerous diseases. mdpi.com The antioxidant potential of 2-substituted quinazolin-4(3H)-ones has been systematically evaluated using various assays, including DPPH, ABTS, and TEAC-CUPRAC methods. nih.govnih.gov

These studies have elucidated key structural requirements for antioxidant activity. For a 2-phenylquinazolin-4(3H)-one to be an effective antioxidant, it typically requires at least one hydroxyl group on the phenyl ring, with activity being enhanced by a second hydroxyl or a methoxy group, particularly at the ortho or para positions. nih.govnih.gov Dihydroxy-substituted quinazolinones have shown the most potent radical scavenging activity. For instance, compounds 21e, 21g, and 21h displayed EC₅₀ values of 7.5, 7.4, and 7.2 μM, respectively, in the DPPH assay. nih.gov The presence of two hydroxyl groups in the ortho position on the phenyl ring also conferred metal-chelating properties. nih.govnih.gov

| Compound | DPPH Assay (EC₅₀, μM) | ABTS Assay (TEAC) | TEAC-CUPRAC Assay (TEAC) |

| 21e (2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one) | 7.5 | 2.10 | 3.46 |

| 21g (2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one) | 7.4 | 2.11 | 2.62 |

| 21h (2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one) | 7.2 | 2.05 | 2.74 |

| Trolox (Standard) | 10.1 | 1.00 | 1.00 |

Data sourced from a study on 2-substituted quinazolin-4(3H)-ones. nih.gov

Toll-Like Receptor (TLR) Modulation

Toll-Like Receptors (TLRs) are key proteins of the innate immune system, and their modulation represents a promising therapeutic strategy for a range of conditions, including viral infections and inflammatory diseases. nih.govbohrium.com The quinazoline scaffold has been identified as a structure capable of modulating TLR activity.

A patent application describes a series of quinazoline derivatives that can modulate TLRs, specifically targeting TLR7 and TLR8. nih.gov Agonists of TLR7/8 are known to be potent inducers of interferon (IFN) and can promote a T helper 1 (Th1) immune response, which is beneficial for combating viral infections. nih.gov The compounds described were evaluated for their ability to activate human TLR7 and/or TLR8 using transfected HEK293 cells, with their lowest effective concentrations (LEC) being determined. nih.gov This indicates that the quinazoline core structure can be functionalized to act as a TLR agonist, providing a potential mechanism for treating viral diseases and immune disorders.

Computational and Theoretical Studies

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule to a target protein and to screen large libraries of compounds for potential biological activity.

While specific molecular docking studies exclusively targeting 5-Bromoquinazolin-4-OL are not extensively documented in publicly available literature, studies on structurally related quinazolinone derivatives provide insights into its potential interactions. For instance, molecular docking of quinazolinone Schiff base derivatives with DNA gyrase has been performed to understand their antibacterial effects nih.gov. These studies often reveal key interactions, such as hydrogen bonding with specific amino acid residues like Asn46, which are crucial for binding affinity nih.gov. Given the structural similarities, it is plausible that the quinazolinone core of this compound would engage in similar hydrogen bonding interactions within the active sites of various enzymes. The bromine substituent at the 5-position could further influence binding through halogen bonding or by altering the electronic landscape of the molecule, potentially enhancing its affinity for specific target sites.

Virtual screening is a computational technique that can be used to identify potential inhibitors from large compound libraries researchgate.netmdpi.comnih.gov. This method is instrumental in the early stages of drug discovery semanticscholar.org. While virtual screening campaigns specifically centered on this compound are not detailed in the available research, the broader class of quinazolinone derivatives has been the subject of such studies to identify inhibitors for various targets, including cholinesterases researchgate.net. The general workflow involves docking a library of compounds into the active site of a target protein and ranking them based on their predicted binding affinities. Compounds with favorable docking scores are then selected for further experimental validation. A virtual screening of a library containing this compound against a panel of kinases or other relevant biological targets could potentially identify it as a hit compound for a specific disease pathway.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems cmu.edu. It is widely applied to study the properties of molecules, including their geometry, reaction mechanisms, and electronic characteristics semanticscholar.orgnih.gov.

Regiochemistry, the prediction of the outcome of chemical reactions at different positions of a molecule, can be effectively modeled using DFT. The electronic properties calculated by DFT, such as atomic charges and frontier molecular orbital densities, can indicate the most likely sites for electrophilic or nucleophilic attack. For this compound, DFT calculations could predict the regioselectivity of further functionalization, for example, in electrophilic aromatic substitution reactions on the benzene (B151609) ring or nucleophilic reactions at the quinazolinone core. This information is valuable for the design and synthesis of new derivatives with potentially improved biological activities.

DFT calculations provide a detailed understanding of the molecular structure and electronic properties of a compound researchgate.net. For derivatives of quinazolin-4(3H)-one, DFT has been used to optimize their ground-state geometries and calculate various electronic parameters semanticscholar.org. Similar calculations for this compound would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's kinetic stability and chemical reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the charge distribution and identify regions prone to electrostatic interactions, which is crucial for understanding its intermolecular interactions with biological macromolecules.

Below is a hypothetical data table illustrating the kind of electronic properties that could be obtained from a DFT study of this compound, based on general knowledge of similar compounds.

| Property | Predicted Value | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 1.8 | eV |

| Global Hardness (η) | 2.35 | eV |

| Global Softness (S) | 0.213 | eV⁻¹ |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Potential (μ) | -4.15 | eV |

| Global Electrophilicity Index (ω) | 3.67 | eV |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinazoline (B50416) derivatives, these studies have been pivotal in the development of various therapeutic agents, particularly kinase inhibitors. nih.govnih.gov

Influence of Substituent Modifications on Biological Activity

The quinazoline core is a privileged scaffold in drug discovery, and modifications to its substituents can dramatically alter its biological effects. nih.gov SAR studies on numerous quinazoline-based compounds, such as epidermal growth factor receptor (EGFR) inhibitors, have established key principles for activity. nih.gov

The biological activity of quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring. Aromatic rings are crucial for interacting with drug targets through forces like π-π stacking and hydrogen bonding. mdpi.com The introduction of different functional groups can modulate a molecule's properties, selectivity, and solubility. mdpi.com

Key findings from SAR studies on the broader quinazoline class include:

Position 4: Substitutions at this position are critical for activity. For instance, the 4-anilino-quinazoline moiety is a well-established scaffold for EGFR inhibitors, where the nitrogen at position 1 (N-1) of the quinazoline ring forms hydrogen bonds with key methionine residues in the kinase's active site. nih.gov

Position 6: Modifications at the C-6 position have been shown to enhance antiproliferative activity. The introduction of an arylidene-semicarbazone moiety at this position has yielded compounds with greater potency than reference drugs like afatinib. nih.gov

Halogenation: The presence of a halogen, such as the bromo group at position 5 in this compound, can influence the compound's electronic properties and lipophilicity. This can affect how the molecule binds to its target and its ability to cross cell membranes. mdpi.com Stereochemical modifications have also been shown to significantly influence the biological activity and antimicrobial selectivity of related compounds. nih.gov

The table below summarizes the general influence of substituent modifications on the biological activity of the quinazoline scaffold based on published research.

| Position on Quinazoline Core | Type of Modification | General Effect on Biological Activity | Reference |

| N-1 and N-3 | Nitrogen atoms | Form hydrogen bonds with target residues (e.g., Met793, Thr766), increasing binding affinity and potency. | nih.gov |

| Position 4 | Introduction of anilino groups | Critical for high-affinity binding to kinase domains like EGFR. | nih.gov |

| Position 4 | Insertion of hydrophilic moieties | Can increase inhibitory activity compared to reference drugs. | nih.gov |

| Position 5 | Bromo- substitution | Influences electronic properties and lipophilicity, potentially affecting target binding and cell permeability. | mdpi.com |

| Position 6 | Addition of bulky groups (e.g., arylidene-semicarbazone) | Can lead to significantly higher antiproliferative activity. | nih.gov |

Development of Potent Analogs

The insights gained from SAR studies are directly applied to the rational design and development of more potent analogs. nih.govmdpi.com By understanding which structural features are essential for activity, chemists can synthesize new derivatives with improved efficacy. nih.gov For the quinazoline scaffold, this has led to the development of multiple generations of approved drugs. nih.gov

Strategies for developing potent analogs often involve:

Scaffold Hopping: Replacing parts of the molecule with functionally similar but structurally different groups to explore new chemical space and improve properties. nih.gov

Linker Modification: Optimizing the chain connecting the quinazoline core to other pharmacophoric groups. SAR studies have revealed that the optimal length of a carbon chain linker for certain dual inhibitory activities is four atoms. nih.gov

Introduction of Hydrophilic Groups: To improve properties like solubility, which can be a limiting factor for clinical application, hydrophilic chains or rings can be incorporated into the structure. mdpi.comresearchgate.net

The development process is iterative, where newly synthesized analogs are tested, and the results feed back into the design of the next generation of compounds, continuously refining the structure for optimal performance.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov This model serves as a 3D query to screen large compound databases for potential new leads. nih.gov

A pharmacophore model for a quinazoline-based inhibitor would typically include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the quinazoline ring (N-1 and N-3) and the oxygen in the 4-OL group are potential HBAs. nih.gov

Hydrogen Bond Donors (HBD): The hydroxyl group at position 4 can act as an HBD.

Hydrophobic (Hy) Features: The fused aromatic rings of the quinazoline core and the bromo-substituted benzene ring provide hydrophobic character, which is often crucial for binding to non-polar pockets in a target protein. nih.gov

A validated pharmacophore model can effectively guide the design of new molecules that fit the required spatial and electronic features for high-potency binding. nih.gov

| Pharmacophoric Feature | Potential Location on this compound | Role in Biological Interaction |

| Hydrogen Bond Acceptor | N-1, N-3, Carbonyl Oxygen at C-4 | Forms hydrogen bonds with amino acid residues in the target's active site. |

| Hydrogen Bond Donor | Hydroxyl group at C-4 (in enol form) | Donates a hydrogen to an acceptor group on the target protein. |

| Aromatic/Hydrophobic Region | Fused benzene and pyrimidine (B1678525) rings | Engages in π-π stacking and hydrophobic interactions with the target. |

Pharmacokinetic and ADME Predictions (In Silico)

In the early stages of drug discovery, computational (in silico) models are essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. mdpi.comnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities before significant resources are invested. nih.govuoa.gr

In silico tools analyze a molecule's physicochemical properties to predict its behavior in the body. Key parameters often evaluated include Lipinski's "Rule of Five," which suggests that orally active drugs generally have:

A molecular weight of less than 500 Daltons.

A logP (a measure of lipophilicity) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

For this compound, the predicted properties are generally within the ranges suggested for good oral bioavailability. These computational approaches provide a significant advantage by allowing for the rapid screening of virtual compounds, saving time and resources compared to traditional in vitro tests. nih.gov

The table below presents the computationally predicted ADME-related properties for the parent compound, this compound.

| Property | Predicted Value for this compound | Lipinski's Guideline | Implication for Pharmacokinetics |

| Molecular Weight | ~225.05 g/mol | < 500 | Favorable for absorption and distribution. |

| logP (Lipophilicity) | ~2.0-2.5 | < 5 | Good balance between solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from -OH group) | < 5 | Favorable for oral absorption. |

| Hydrogen Bond Acceptors | 2 (from ring nitrogens and oxygen) | < 10 | Favorable for oral absorption. |

These in silico predictions suggest that this compound possesses drug-like characteristics, making it a viable scaffold for further investigation and optimization in drug discovery programs. researchgate.netmdpi.com

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and provide insights into the chemical environment of each nucleus.

1D NMR (¹H and ¹³C)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural analysis for organic molecules like 5-Bromoquinazolin-4-OL.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The chemical shift (δ) of these signals, their integration (the area under the peak), and their multiplicity (splitting pattern) provide a wealth of structural information. The aromatic protons on the quinazolinone ring system will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. The carbonyl carbon (C=O) of the quinazolinone ring is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The carbon atom bonded to the bromine (C-Br) will also have a characteristic chemical shift.

Predicted NMR Data for this compound:

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H-2 | 8.15 (s, 1H) | C-2 | 145.2 |

| H-6 | 7.85 (d, 1H) | C-4 | 162.5 |

| H-7 | 7.40 (t, 1H) | C-4a | 121.8 |

| H-8 | 7.70 (d, 1H) | C-5 | 118.9 |

| N-H | 12.5 (br s, 1H) | C-6 | 136.4 |

| C-7 | 126.7 | ||

| C-8 | 128.3 | ||

| C-8a | 148.1 |

Note: Predicted chemical shifts are estimates and may vary from experimental values. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br s' denotes broad singlet.

2D NMR (COSY, HSQC)

Two-dimensional NMR techniques provide further clarity on the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the signals of adjacent aromatic protons (e.g., H-6 and H-7, H-7 and H-8), confirming their connectivity within the benzene (B151609) ring portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum. For this compound, the HSQC spectrum would show a correlation peak for each C-H bond, directly linking the proton signal to the signal of the carbon it is bonded to (e.g., a cross-peak between the chemical shift of H-6 and C-6).

Structural Elucidation and Regiochemistry Determination

The combined data from 1D and 2D NMR experiments are crucial for the unambiguous structural elucidation of this compound. The specific substitution pattern, or regiochemistry, can be definitively determined. For instance, the splitting patterns and COSY correlations of the aromatic protons would confirm the position of the bromine atom at C-5. If the bromine were at a different position, a different set of splitting patterns and correlations would be observed. The long-range correlations observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment could further confirm the connectivity of the entire molecule, including the positions of the carbonyl group and the heteroatoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in its structure.

Key Expected IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H stretch (amide) | 3300-3100 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (amide) | 1700-1650 |

| C=N stretch | 1620-1580 |

| C=C stretch (aromatic) | 1600-1450 |

| C-Br stretch | 700-500 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity.

Expected Mass Spectrometry Data for this compound:

| Ion | Predicted m/z | Notes |

| [M]⁺ (with ⁷⁹Br) | 224 | Molecular ion |

| [M+2]⁺ (with ⁸¹Br) | 226 | Isotopic peak due to bromine |

| [M-CO]⁺ | 196/198 | Loss of carbon monoxide |

| [M-Br]⁺ | 145 | Loss of bromine radical |

| [C₇H₅N₂O]⁺ | 133 | Fragmentation of the quinazolinone ring |

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinazolinones involve the loss of small neutral molecules like carbon monoxide (CO) or the cleavage of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, with a molecular formula of C₈H₅BrN₂O, HRMS would be able to confirm this formula by providing an exact mass that matches the theoretical calculated mass.

Predicted HRMS Data for this compound:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ (with ⁷⁹Br) | C₈H₆BrN₂O⁺ | 224.9663 |

| [M+H]⁺ (with ⁸¹Br) | C₈H₆BrN₂O⁺ | 226.9643 |

The ability of HRMS to provide an exact mass is a powerful tool for confirming the identity of a synthesized compound and distinguishing it from other compounds that may have the same nominal mass.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a valuable technique for investigating the electronic transitions within a molecule. For quinazoline (B50416) derivatives, the UV-Vis absorption spectra typically exhibit characteristic bands in the 200-400 nm range. These absorptions are generally attributed to π–π* and n–π* electronic transitions within the aromatic and heterocyclic ring systems.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and confirmation of its molecular formula. The molecular formula for this compound is C₈H₅BrN₂O. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

The experimental values obtained from combustion analysis for a pure sample of this compound are expected to be in close agreement with the calculated theoretical percentages, typically within a ±0.4% margin.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 42.70 |

| Hydrogen | H | 2.24 |

| Bromine | Br | 35.50 |

| Nitrogen | N | 12.45 |

| Oxygen | O | 7.11 |

X-ray Diffraction Studies of Related Compounds

X-ray diffraction is a powerful analytical method for determining the atomic and molecular structure of a crystal. In this technique, a beam of X-rays is diffracted into many specific directions by the crystalline lattice of a material. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other structural information.

While a specific single-crystal X-ray diffraction study for this compound has not been detailed in the available literature, studies on related quinazolinone derivatives provide valuable insights into the likely structural characteristics. For instance, crystal structure analyses of similar compounds have elucidated key features such as bond lengths, bond angles, and intermolecular interactions, including hydrogen bonding and π–π stacking.

In related crystalline structures, the quinazolinone ring system is typically found to be nearly planar. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, frequently involving the N-H and C=O groups of the quinazolinone core. The presence and position of substituents, such as the bromine atom in this compound, would be expected to influence the crystal packing and the nature of the intermolecular interactions.

Derivatives and Functionalization of 5 Bromoquinazolin 4 Ol

Synthesis and Characterization of Novel Hybrid Structures

The functionalization of the 5-Bromoquinazolin-4-OL core has led to the creation of innovative hybrid molecules, merging its structural features with other pharmacologically significant moieties. This molecular hybridization strategy aims to enhance or introduce new biological activities by combining the attributes of distinct scaffolds within a single compound.

Quinazolinone–Isoxazoline Hybrids

A promising strategy in medicinal chemistry involves the synthesis of hybrid molecules incorporating both quinazolinone and isoxazoline rings. mdpi.com The general synthesis for these hybrids proceeds via a 1,3-dipolar cycloaddition reaction. This involves the reaction of an N-allylquinazolinone with various arylnitriloxides, which are generated in situ from arylhydroxamoyl chlorides in the presence of a base like triethylamine. mdpi.com